molecular formula C22H22N6O3 B2854384 N-(3-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-4-nitrobenzamide CAS No. 899759-06-9

N-(3-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-4-nitrobenzamide

Cat. No. B2854384
CAS RN: 899759-06-9
M. Wt: 418.457
InChI Key: JQPDJMPZAYEXCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “N-(3-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-4-nitrobenzamide” is a chemical compound that has generated interest in the scientific community due to its potential application in various fields. It is part of a series of novel substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives .


Molecular Structure Analysis

The molecular structure of this compound is complex, involving multiple functional groups. The exact molecular structure is not provided in the available resources .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not explicitly mentioned in the available resources.

Scientific Research Applications

Anti-Tubercular Agent

This compound has been investigated for its potential as an anti-tubercular agent . Derivatives of this molecule have shown significant activity against Mycobacterium tuberculosis H37Ra, with inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM . These findings suggest that the compound and its derivatives could be developed into new medications to treat tuberculosis, especially in cases where resistance to first-line drugs is an issue.

Chronic Myeloid Leukemia Treatment

Another critical application is in the treatment of chronic myeloid leukemia (CML) . Derivatives of the compound, such as AP24534, have been identified as potent, orally active pan-inhibitors of the BCR-ABL kinase, including the T315I gatekeeper mutant . This highlights the compound’s potential in developing treatments for CML patients who are resistant to currently approved therapies.

Platelet Aggregation Inhibition

The pyridazinone moiety, which is part of the compound’s structure, has been associated with the inhibition of calcium ion influx. This action is crucial for the activation of platelet aggregation . Therefore, derivatives of this compound could be utilized in creating new therapies for conditions where platelet aggregation is a problem, such as thrombotic diseases .

Drug Resistance Overcoming

In the context of drug-resistant bacterial and cancer cells, this compound’s derivatives have shown promise in overcoming resistance mechanisms. For example, the aforementioned AP24534 can inhibit the BCR-ABL kinase even in the presence of the T315I mutation, which is known to confer resistance to other inhibitors . This application is particularly important in the ongoing battle against drug-resistant diseases.

Non-Toxicity to Human Cells

An essential aspect of any therapeutic agent is its toxicity profile. Studies have indicated that the most active derivatives of this compound are non-toxic to human cells , specifically HEK-293 (human embryonic kidney) cells . This non-toxicity is a positive indicator for the compound’s potential as a safe therapeutic agent.

Safety and Hazards

The safety and hazards associated with this compound are not explicitly mentioned in the available resources. It’s always important to handle chemical compounds with appropriate safety measures .

properties

IUPAC Name

N-[3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N6O3/c1-26-11-13-27(14-12-26)21-10-9-20(24-25-21)17-3-2-4-18(15-17)23-22(29)16-5-7-19(8-6-16)28(30)31/h2-10,15H,11-14H2,1H3,(H,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQPDJMPZAYEXCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NN=C(C=C2)C3=CC(=CC=C3)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-4-nitrobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.